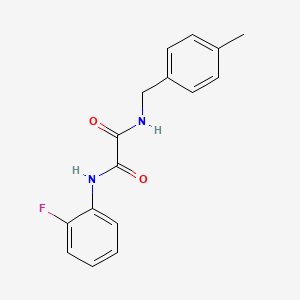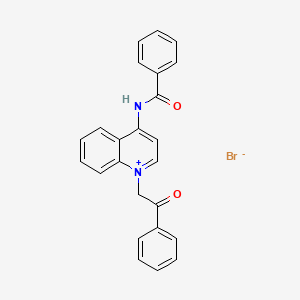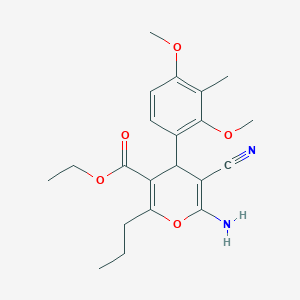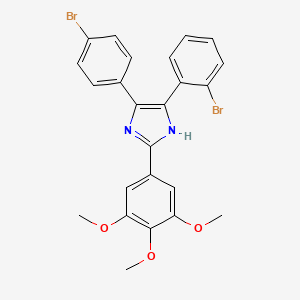![molecular formula C25H34N2O4 B5233759 3-phenoxy-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}propanohydrazide](/img/structure/B5233759.png)
3-phenoxy-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}propanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenoxy-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}propanohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly known as Fipronil, which is a broad-spectrum insecticide that belongs to the family of phenylpyrazole chemicals.
作用机制
Fipronil works by targeting the central nervous system of insects. It binds to the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting nerve impulses in insects. This binding disrupts the normal functioning of the GABA receptor, leading to hyperexcitation of the insect's nervous system and ultimately resulting in its death. Fipronil has a high affinity for the GABA receptor, which makes it a potent insecticide.
Biochemical and Physiological Effects:
Fipronil has been shown to have a range of biochemical and physiological effects on insects. It disrupts the normal functioning of the nervous system, leading to hyperexcitation, convulsions, and ultimately death. Fipronil has also been shown to affect the reproductive system of insects, leading to reduced fertility and decreased egg production. Additionally, Fipronil has been shown to have toxic effects on non-target organisms, such as birds, fish, and bees.
实验室实验的优点和局限性
Fipronil has several advantages for use in lab experiments. It has a broad-spectrum of activity, which makes it useful for controlling a wide range of pests. Fipronil is also highly effective at low concentrations, which makes it cost-effective. However, Fipronil has several limitations for use in lab experiments. It is toxic to non-target organisms, which can limit its use in certain experiments. Additionally, Fipronil has a long residual effect, which can make it difficult to control in the environment.
未来方向
There are several future directions for research on Fipronil. One area of research is the development of new insecticides that are more selective and less toxic to non-target organisms. Another area of research is the investigation of Fipronil's potential therapeutic applications in the treatment of neurological disorders. Additionally, there is a need for more research on the environmental impact of Fipronil and its potential effects on non-target organisms.
合成方法
Fipronil is synthesized from 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)pyrazole-3-carbonitrile. This compound is reacted with 4-(1,1,3,3-tetramethylbutyl)phenol and chloroacetyl chloride to produce 3-phenoxy-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}propanohydrazide. The synthesis process involves several steps, including reaction, purification, and isolation, and it requires a high level of expertise and precision.
科学研究应用
Fipronil has been extensively studied for its potential applications in various areas of scientific research. It has been used as an insecticide to control pests in agriculture, forestry, and public health. Fipronil has also been investigated for its potential therapeutic applications in the treatment of parasitic infections, such as malaria and leishmaniasis. Additionally, Fipronil has been studied for its neuroprotective effects and its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
属性
IUPAC Name |
3-phenoxy-N'-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4/c1-24(2,3)18-25(4,5)19-11-13-21(14-12-19)31-17-23(29)27-26-22(28)15-16-30-20-9-7-6-8-10-20/h6-14H,15-18H2,1-5H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULUKEVOFRSOTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenoxy-N'-{2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetyl}propanehydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4,8-trimethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5233683.png)
![N-1-naphthyl-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5233689.png)
![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5233699.png)


![1-(1,3-benzodioxol-5-yloxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5233711.png)

![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5233716.png)


![3-(benzoylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5233738.png)
![5-(3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B5233750.png)
![N,N'-bis[3-(methylthio)phenyl]urea](/img/structure/B5233758.png)
![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5233768.png)